![molecular formula C21H24N4O2S B1684304 ミラベロン CAS No. 223673-61-8](/img/structure/B1684304.png)
ミラベロン
概要
説明
Mirabegron is used alone or together with other medicines (e.g., solifenacin succinate) to treat the symptoms of an overactive bladder (OAB), such as incontinence (loss of bladder control), a strong need to urinate right away, or a frequent need to urinate . It is also used to treat neurogenic detrusor overactivity (NDO) .
Synthesis Analysis
A practical synthesis of Mirabegron, a novel β3-adrenoceptor (AR) agonist for the symptomatic treatment of overactive bladder (OAB), starting from ®-styrene epoxide in 4 steps is reported . Another approach utilized ®-mandelic acid as a chiral starting material, and involves a controlled borane-reduction step .
Molecular Structure Analysis
The molecular formula of Mirabegron is C21H24N4O2S and the molecular weight is 396.51 .
Chemical Reactions Analysis
An unknown peak with a relative retention time (RRT) of 1.47 was noticed in HPLC chromatograms for related substances of mirabegron extended-release tablets. The structure of the RRT 1.47 impurity was identified as a mirabegron dimer bridged by methylene via LC–MS and NMR .
Physical And Chemical Properties Analysis
The molecular formula of Mirabegron is C21H24N4O2S and the molecular weight is 396.51 . It is soluble in DMSO .
科学的研究の応用
過活動膀胱(OAB)の治療
ミラベロンは、主に切迫性尿失禁、切迫感、頻尿の症状を伴う過活動膀胱(OAB)の治療に使用されます . これは、臨床試験で最初のβ3アドレナリン受容体作動薬であり、抗コリン薬とは薬物の作用機序が異なります .
安全性分析
薬物警戒研究では、米国FDAの有害事象報告システム(FAERS)データベースを使用してミラベロン治療の安全性プロファイルを調査しました . この研究は、ミラベロンの現実世界の安全性を示す貴重な証拠を提供し、臨床専門家が臨床診療におけるミラベロンの安全性に対する理解を深めるのに役立ちます .
潜在的な抗肥満薬
選択的なβ3アドレナリン受容体作動薬であるミラベロンは、動物とヒトの研究で、褐色脂肪組織の活性化剤、"ベージュ"細胞の刺激剤、代謝恒常性制御因子として有効であることが判明しています . これは、抗肥満薬としての可能性を秘めています .
抗がん作用
ミラベロンは、脂肪組織の褐色化を介して、膵管腺癌や肝細胞癌など、治療不可能ながんを含むさまざまな動物がんモデルで強力な抗がん作用を示します .
神経性膀胱過活動の治療
ミラベロンは、神経性膀胱過活動の患者を対象としたほとんどの研究で、抗コリン薬後の第二選択薬として使用されました .
構造解明とメカニズム研究
ミラベロンの構造とメカニズムは、広範囲にわたって研究されてきました。 ミラベロンは、抗コリン薬とは異なる薬物の作用機序を持つことが知られています .
作用機序
Target of Action
Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors . These receptors are primarily found in the detrusor smooth muscle in the bladder, where they play a crucial role in bladder function .
Mode of Action
Mirabegron works by activating the beta-3 adrenergic receptors in the bladder. This activation leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle . As a result, the bladder’s storage capacity is increased, which helps alleviate feelings of urgency and frequency .
Biochemical Pathways
Mirabegron’s action on the beta-3 adrenergic receptors triggers a cascade of biochemical events. The activation of these receptors leads to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell. Elevated cAMP levels then activate protein kinase A, which in turn phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation .
Pharmacokinetics
Mirabegron is extensively metabolized via several mechanisms, although the unchanged parent drug is still the major circulating component following oral administration . The metabolic pathways include amide hydrolysis and glucuronidation . It is primarily excreted in urine (55%) and feces (34%) . The bioavailability of Mirabegron is reported to be between 29-35% , and it has an elimination half-life of approximately 50 hours .
Result of Action
The primary result of Mirabegron’s action is the alleviation of symptoms associated with overactive bladder (OAB), such as urge urinary incontinence, urgency, and urinary frequency . By relaxing the detrusor smooth muscle and increasing bladder capacity, Mirabegron helps reduce these symptoms and improve the quality of life for individuals with OAB .
Action Environment
The efficacy and stability of Mirabegron can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by factors such as the patient’s diet, age, and overall health status. Additionally, certain genetic factors may influence how an individual responds to Mirabegron . It’s also worth noting that Mirabegron’s action can be influenced by other medications the patient is taking, as these can potentially interact with Mirabegron and alter its effectiveness .
Safety and Hazards
Mirabegron may cause serious side effects. Call your doctor at once if you have: pain or burning when you urinate; or dangerously high blood pressure . The most common side effect is elevated blood pressure; but there are many others, including dry mouth, susceptibility to colds, and urinary tract infection .
将来の方向性
Mirabegron has the potential to increase human BAT activity, REE, NEFA content, body temperature, HR, blood pressure, and blood insulin content. These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . Additionally, the activation of BAT by mirabegron could represent a novel approach for treating obesity, diabetes, and cardiovascular disease .
特性
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPPPCECJKMCM-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021648 | |
Record name | Mirabegron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors. The activation of beta-3 receptors relaxes detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, which increases the bladder's storage capacity thereby alleviating feelings of urgency and frequency. | |
Record name | Mirabegron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08893 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
223673-61-8 | |
Record name | Mirabegron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223673-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mirabegron [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223673618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mirabegron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08893 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mirabegron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl] acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIRABEGRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVR3JL3B2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of mirabegron?
A1: Mirabegron is a potent and selective β3-adrenoceptor (β3-AR) agonist. [, , ] This means it binds to and activates β3-ARs, primarily found in the bladder. [, ]
Q2: What are the downstream effects of mirabegron binding to β3-ARs in the bladder?
A2: Activation of β3-ARs in the bladder leads to detrusor smooth muscle relaxation. [, ] This relaxation increases bladder capacity and reduces bladder contractions, thus alleviating symptoms of overactive bladder (OAB). [, ]
Q3: Are there any off-target effects associated with mirabegron?
A3: Research suggests mirabegron may also interact with other receptors, notably α1-adrenoceptors in tissues like the prostate and urethra. [, ] At higher concentrations, this interaction appears to be antagonistic, potentially contributing to mirabegron's overall effects. [, ]
Q4: How does mirabegron affect tissues beyond the bladder?
A4: Studies indicate that mirabegron can influence other tissues, including:
- Brown adipose tissue (BAT): Mirabegron stimulates BAT activity and thermogenesis, potentially impacting energy expenditure. [, , ]
- White adipose tissue (WAT): Mirabegron promotes the browning of WAT, potentially contributing to improved metabolic health. [, ]
- Erectile tissue: Research in diabetic rats suggests mirabegron may improve erectile function, potentially by enhancing neurogenic relaxation in the corpus cavernosum. []
Q5: What is the molecular formula and weight of mirabegron?
A5: The molecular formula of mirabegron is C17H24N4O3S. Its molecular weight is 364.47 g/mol.
Q6: Is there any information available regarding the spectroscopic data of mirabegron?
A6: While specific spectroscopic data hasn't been extensively detailed in the provided research, mirabegron's structure has been confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. [, ]
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of mirabegron?
A8: Studies in healthy volunteers show mirabegron is rapidly absorbed after oral administration. [] It undergoes metabolism primarily through amide hydrolysis, glucuronidation, and N-dealkylation or oxidation. [] Unchanged mirabegron is the major component found in plasma and excreta. [, ]
Q8: Are there any known drug interactions with mirabegron?
A9: Mirabegron has been shown to interact with the α1-adrenergic antagonist tamsulosin. [] While this pharmacokinetic interaction exists, studies suggest it doesn't cause clinically significant changes in cardiovascular safety. []
Q9: How do the pharmacokinetic properties of mirabegron relate to its dosing regimen?
A10: Mirabegron's pharmacokinetic profile, characterized by rapid absorption and a relatively short half-life, supports its once-daily dosing regimen for OAB treatment. [, ]
Q10: What in vitro models have been used to study mirabegron's effects?
A10: Various in vitro models have been employed, including:
- Isolated tissue preparations: These studies have explored mirabegron's relaxant effects on bladder, prostate, and coronary artery tissues. [, , ]
- Cultured cells: Research has utilized cell lines like 3T3-L1 cells and primary rat Sertoli cells to investigate mirabegron's influence on adipogenesis, gene expression, and cellular signaling pathways. [, ]
Q11: What animal models have been used to investigate mirabegron's efficacy?
A11: Animal models have played a crucial role in understanding mirabegron's actions, with studies employing:
- Rodent models of OAB: These studies have demonstrated mirabegron's ability to improve urodynamic parameters and reduce bladder overactivity. [, ]
- Diabetic rat models: Research has explored mirabegron's potential to ameliorate erectile dysfunction in the context of diabetes. []
- High-fat diet-induced obese mice: These models have helped elucidate mirabegron's impact on metabolic health, including body weight, adiposity, and glucose tolerance. []
Q12: What is the evidence for mirabegron's efficacy in humans?
A13: Numerous clinical trials have investigated mirabegron for the treatment of OAB, consistently demonstrating its efficacy in reducing urinary frequency, urgency, and incontinence episodes. [, , ]
Q13: What are the known side effects associated with mirabegron?
A14: While generally well-tolerated, mirabegron may cause side effects, with the most common ones being hypertension, nasopharyngitis, and urinary tract infections. [, ]
Q14: Are there any known long-term safety concerns associated with mirabegron use?
A14: Long-term safety data on mirabegron is still accumulating. While initial studies indicate a favorable safety profile, continued monitoring and research are necessary to fully assess potential long-term effects.
Q15: What are the potential future applications of mirabegron beyond OAB treatment?
A17: Given its effects on BAT, WAT, and glucose metabolism, mirabegron holds promise for potential applications in metabolic disorders like obesity and type 2 diabetes. [, , ] Further research is needed to explore these possibilities.
Q16: What are the key areas for future research on mirabegron?
A16: Key areas of research include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。